3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid
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Overview
Description
3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methyl group on the benzene ring, as well as a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid typically involves the following steps:
Nitration: The starting material, 3-fluoro-4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with benzoic acid derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction rates.
- Controlled temperature and pressure to ensure high yield and purity.
- Continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles.
Reduction Reactions: The sulfonamide group can be reduced to an amine.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products
- Substitution reactions yield various substituted benzoic acids.
- Reduction reactions yield amine derivatives.
- Oxidation reactions yield carboxylic acid derivatives.
Scientific Research Applications
3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways: It may affect various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a sulfonamide group.
3-Fluoro-4-methylbenzoic acid: Lacks the sulfonamide group, making it less versatile in reactions.
Properties
IUPAC Name |
3-[(3-fluoro-4-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-5-6-12(8-13(9)15)21(19,20)16-11-4-2-3-10(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFRAPNZMVYAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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